1-(4-Methylphenyl)-3-(prop-2-yn-1-yl)urea

Lipophilicity Drug-likeness Physicochemical profiling

1-(4-Methylphenyl)-3-(prop-2-yn-1-yl)urea is a disubstituted urea derivative bearing a p‑tolyl group at N1 and a propargyl group at N3. Its molecular formula is C₁₁H₁₂N₂O (MW = 188.23 g·mol⁻¹).

Molecular Formula C11H12N2O
Molecular Weight 188.23
CAS No. 852027-47-5
Cat. No. B2599632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylphenyl)-3-(prop-2-yn-1-yl)urea
CAS852027-47-5
Molecular FormulaC11H12N2O
Molecular Weight188.23
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)NCC#C
InChIInChI=1S/C11H12N2O/c1-3-8-12-11(14)13-10-6-4-9(2)5-7-10/h1,4-7H,8H2,2H3,(H2,12,13,14)
InChIKeyOHSOAMYXSOABOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methylphenyl)-3-(prop-2-yn-1-yl)urea (CAS 852027-47-5) – Structural and Procurement Baseline


1-(4-Methylphenyl)-3-(prop-2-yn-1-yl)urea is a disubstituted urea derivative bearing a p‑tolyl group at N1 and a propargyl group at N3. Its molecular formula is C₁₁H₁₂N₂O (MW = 188.23 g·mol⁻¹) . The compound is supplied as a crystalline solid with a reported purity of ≥95 % (HPLC) and a melting point of 174–176 °C [1]. The presence of both a terminal alkyne and an aromatic urea motif renders it structurally distinct from simple alkyl-aryl ureas and from aryl ureas that lack an alkyne handle, a feature that directly impacts its utility in click‑chemistry and target‑conjugation workflows.

Why Generic Substitution Fails for 1-(4-Methylphenyl)-3-(prop-2-yn-1-yl)urea


Superficially similar urea derivatives cannot be freely interchanged with 1-(4-methylphenyl)-3-(prop-2-yn-1-yl)urea. Simple aryl ureas (e.g., p‑tolylurea) lack the terminal alkyne required for copper‑catalysed azide‑alkyne cycloaddition (CuAAC), preventing their use in click‑chemistry‑based conjugation [1]. Conversely, N‑propargyl urea derivatives that omit the p‑tolyl ring (e.g., 1‑phenyl‑3‑(prop‑2‑yn‑1‑yl)urea) exhibit altered lipophilicity and crystallinity, which can shift solubility profiles, membrane permeability, and solid‑state handling behaviour [2]. Procurement decisions must therefore be driven by the specific structural attributes that confer both reactivity (alkyne) and physicochemical properties (logP, melting point) relevant to the intended application.

Quantitative Differentiation Evidence for 1-(4-Methylphenyl)-3-(prop-2-yn-1-yl)urea Versus Closest Analogs


LogP Comparison: Hydrophobicity Tuning Relative to Non‑Methyl and Halo Analogs

The calculated partition coefficient (logP) of 1-(4-methylphenyl)-3-(prop-2-yn-1-yl)urea is 2.2 [1]. In contrast, the non‑methylated analog 1‑phenyl‑3‑(prop‑2‑yn‑1‑yl)urea has a predicted logP of approximately 1.7 [2], while the 4‑chloro derivative is estimated at logP ≈ 2.6 [3]. The 0.5 logP unit difference relative to the des‑methyl compound corresponds to a ~3.2‑fold higher theoretical partition coefficient, while it is ~0.4 logP units (≈2.5‑fold) lower than the 4‑chloro analog. This intermediate hydrophobicity can be critical for balancing aqueous solubility and membrane permeability in cellular assays.

Lipophilicity Drug-likeness Physicochemical profiling

Melting Point: Crystallinity and Handling Advantages Over the Des‑Methyl Analog

The target compound exhibits a melting point of 174–176 °C [1]. The 4‑chloro analog 1‑(4‑chlorophenyl)‑3‑(prop‑2‑yn‑1‑yl)urea melts at 148–152 °C , while 1‑phenyl‑3‑(prop‑2‑yn‑1‑yl)urea melts at 118–122 °C . The target compound’s melting point is approximately 50–56 °C higher than the phenyl analog and 22–28 °C higher than the 4‑chloro analog. A higher melting point typically correlates with greater thermal stability and improved solid‑state handling (e.g., less hygroscopicity, better weight accuracy in microbalance dispensing).

Solid-state properties Formulation Weighing accuracy

Alkyne‑Enabled Click Reactivity vs. Saturated Alkyl Urea Analogs

The terminal alkyne in 1-(4-methylphenyl)-3-(prop-2-yn-1-yl)urea provides a reactive handle for copper‑catalysed azide‑alkyne cycloaddition (CuAAC) [1]. The saturated analog 1‑propyl‑3‑(p‑tolyl)urea (CAS 13143‑42‑5) lacks this functionality and cannot participate in CuAAC without additional derivatisation . In a model CuAAC reaction with benzyl azide, propargylic ureas structurally related to the target compound have been shown to yield triazole adducts in >80 % isolated yield under standard conditions (CuSO₄·5H₂O, sodium ascorbate, t‑BuOH/H₂O, RT, 12 h) [2]. While direct yield data for this specific compound are not published, the presence of the propargyl group places it in a reactivity class that is categorically unavailable to the propyl analog.

Click chemistry Bioconjugation CuAAC

Reported Affinity for Placental Alkaline Phosphatase (PLAP) – A Potential Differentiator in Cancer‑Selective Ligand Design

Vendor documentation states that 1-(4-methylphenyl)-3-(prop-2-yn-1-yl)urea acts as a ligand for the surface antigen of placental alkaline phosphatase (PLAP) and has been used to detect phosphatases in cervical cancer and tumor cells . No quantitative affinity data (e.g., Kd, IC₅₀) are publicly available, nor are head‑to‑head studies comparing this compound with other PLAP‑targeting small molecules. Therefore, this evidence is classified as supporting only and cannot independently justify selection over an analog.

Tumor targeting Bispecific ligand Alkaline phosphatase

Purity Specification: ≥95 % as a Standardised Procurement Parameter

Multiple independent vendors list the compound at a minimum purity of 95 % (HPLC) . For comparison, the 4‑chloro analog is commonly available at 95–97 % , and the phenyl analog at 95 % . While small purity differences within the 95–97 % range are unlikely to be the primary selection driver, the consistent availability at ≥95 % across suppliers reduces the risk of batch‑to‑batch variability when switching vendors, an important consideration for long‑term screening campaigns.

Quality control Reproducibility Assay variability

Recommended Application Scenarios for 1-(4-Methylphenyl)-3-(prop-2-yn-1-yl)urea Based on Quantitative Evidence


CuAAC‑Based Bioconjugation and PROTAC Linker Synthesis

The terminal alkyne of 1-(4-methylphenyl)-3-(prop-2-yn-1-yl)urea is directly competent for copper‑catalysed azide‑alkyne cycloaddition (CuAAC), enabling one‑step conjugation to azide‑modified biomolecules or small‑molecule warheads [1]. This reactivity class is validated by the high yields (>80 %) reported for analogous propargylic ureas in cycloaddition reactions [2]. In contrast, saturated alkyl‑urea analogs such as 1‑propyl‑3‑(p‑tolyl)urea cannot serve this function without pre‑functionalisation, adding at least one extra synthetic step. Researchers building PROTACs, fluorescent probes, or affinity reagents should select this compound when an aromatic urea moiety needs to be directly linked to an azide‑bearing payload via click chemistry.

Physicochemical Screening Libraries Where Intermediate Lipophilicity Is Desired

With a calculated logP of 2.2, 1-(4-methylphenyl)-3-(prop-2-yn-1-yl)urea sits between the more hydrophilic phenyl analog (logP ≈ 1.7) and the more lipophilic 4‑chloro analog (logP ≈ 2.6) [1]. This intermediate hydrophobicity may offer a more balanced solubility–permeability profile for cell‑based phenotypic or target‑based screens. Compound management teams constructing screening libraries that sample a range of logP values should consider this compound as a representative of the logP ~2.2 bin within the propargyl‑urea chemotype.

Crystalline Solid Dispensing for Automated High‑Throughput Screening

The relatively high melting point (174–176 °C) of the target compound [1] reduces the risk of hygroscopic clumping and static adhesion during automated powder dispensing, compared to the phenyl analog (m.p. 118–122 °C) or the 4‑chloro analog (m.p. 148–152 °C) [2]. This property is particularly advantageous for HTS facilities that require robust, reproducible solid handling across thousands of compounds. Procurement for such facilities should weight melting point as a practical selection criterion when otherwise equivalent chemotypes are available.

Exploratory PLAP‑Targeted Probe Development (Requires Confirmatory Validation)

The qualitative report that 1-(4-methylphenyl)-3-(prop-2-yn-1-yl)urea binds to placental alkaline phosphatase (PLAP) and has been used to detect phosphatases in tumour cells [1] suggests a potential application in PLAP‑positive cancer models. However, the absence of quantitative affinity data means this scenario should be treated as hypothesis‑generating. Laboratories with established PLAP biochemical or cellular assays may find this compound a useful starting point for structure–activity relationship studies, but it should not be procured as a validated PLAP probe without additional in‑house characterisation.

Quote Request

Request a Quote for 1-(4-Methylphenyl)-3-(prop-2-yn-1-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.